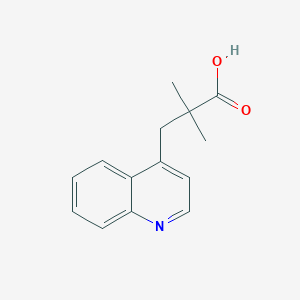

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid

Description

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone with two methyl groups at the C2 position and a quinolin-4-yl substituent at C2. This structural configuration may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2,2-dimethyl-3-quinolin-4-ylpropanoic acid |

InChI |

InChI=1S/C14H15NO2/c1-14(2,13(16)17)9-10-7-8-15-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H,16,17) |

InChI Key |

DSJGMYZOUMVHTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=NC2=CC=CC=C12)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-based carboxylic acids.

Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include DDQ for oxidation and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development.

Medicine: Quinoline derivatives have been studied for their potential use in treating various diseases, including malaria and bacterial infections.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit specific enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid Derivatives

- Structure: Features a 4-oxo-1,4-dihydroquinoline ring and substituents (alkylcarboxyl, acyl, acetamide) on the propanoic acid moiety.

- Key Differences: The absence of dimethyl groups and presence of a keto group in the quinoline ring distinguish it from the target compound.

- Activity : Demonstrates antimicrobial properties, with substituents influencing potency. For example, acetamide derivatives show enhanced activity against Staphylococcus aureus .

3-(3-Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic Acids

- Structure: Combines a 4-hydroxy-2-oxoquinoline fragment with a propanoic acid chain modified by alkylcarbamoyl groups.

- Activity : Designed as NSAID analogs, these compounds exhibit anti-inflammatory effects via cyclooxygenase inhibition .

N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

- Structure: Includes a 2-oxoquinoline ring and N-alkyl substitutions on the propanoic acid.

- Key Differences : The oxo group at C2 and alkyl chain substitutions alter electronic properties and bioavailability.

- Activity : Modifications via DCC coupling or azide reactions yield derivatives with cytomodulatory effects, including inhibition of cancer cell proliferation .

3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives

- Structure: Contains a thioether linkage between the quinoline and propanoic acid.

- Key Differences : The sulfur atom increases polarity, while sodium salts (e.g., QРА-5) exhibit higher water solubility but greater toxicity compared to the carboxylic acid form (QРА-1) .

- Activity : Used as rhizogenesis stimulators in plant explants, with toxicity dependent on substituents (e.g., alkoxy groups reduce toxicity) .

Pharmacological and Physicochemical Comparison

*Molecular weight calculated from formula C₁₁H₁₃NO₄ .

Key Findings from Structural Comparisons

Toxicity Profile : Sodium salts (e.g., QРА-5) exhibit higher toxicity than carboxylic acids, suggesting that the target compound’s neutral form may have a safer profile .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other propanoic acid derivatives, such as alkylation of quinoline precursors or multicomponent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.